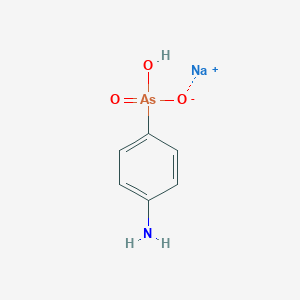

Sodium arsanilate

Beschreibung

This compound is an organoarsonic acid salt and an organic sodium salt. It has a role as an antisyphilitic drug. It contains an arsanilate(1-).

An arsenical which has been used as a feed additive for enteric conditions in pigs and poultry. It causes blindness and is ototoxic and nephrotoxic in animals.

Eigenschaften

CAS-Nummer |

127-85-5 |

|---|---|

Molekularformel |

C6H8AsNNaO3 |

Molekulargewicht |

240.04 g/mol |

IUPAC-Name |

sodium;(4-aminophenyl)-hydroxyarsinate |

InChI |

InChI=1S/C6H8AsNO3.Na/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H,8H2,(H2,9,10,11); |

InChI-Schlüssel |

ZFAOMOSNVOQOPC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)[As](=O)(O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1N)[As](=O)(O)O.[Na] |

Color/Form |

White or creamy-white granular powde |

Andere CAS-Nummern |

127-85-5 |

Physikalische Beschreibung |

Sodium arsanilate appears as a white crystalline, odorless powder. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Piktogramme |

Acute Toxic; Health Hazard; Environmental Hazard |

Löslichkeit |

less than 1 mg/mL at 70.7° F (NTP, 1992) Sol 1 in 3 of water and 1 in 150 of alcohol; practically insol in chloroform and ethe |

Synonyme |

4 Aminobenzenearsonic Acid 4-Aminobenzenearsonic Acid Acid, 4-Aminobenzenearsonic Acid, Arsanilic Acid, p-Aminophenylarsonic Arsanilate, Sodium Arsanilic Acid Arsenilate, Sodium Atoxyl p Aminophenylarsonic Acid p-Aminophenylarsonic Acid Sodium Arsanilate Sodium Arsenilate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Sodium Arsanilate via the Béchamp Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of sodium arsanilate, a significant organoarsenic compound, utilizing the Béchamp reaction. The guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, presents quantitative data in a structured format, and discusses the challenges associated with the synthesis, such as the formation of byproducts.

The Béchamp reaction, first reported by Antoine Béchamp in 1863, is an electrophilic aromatic substitution method for producing arsonic acids from activated aromatic compounds.[1] This reaction was pivotal in the Nobel Prize-winning work of Paul Ehrlich on organoarsenicals.[1] The product, arsanilic acid (p-aminobenzenearsonic acid), and its sodium salt have been utilized as veterinary medicine and as building blocks in chemical synthesis.[2]

Reaction Mechanism and Stoichiometry

The Béchamp reaction involves the direct arsonation of an activated aromatic ring, such as aniline, with arsenic acid. The process is analogous to the sulfonation of arenes.[1] The amino group of aniline activates the aromatic ring, directing the electrophilic attack of the arsenic acid primarily to the para position.

The idealized stoichiometry for the formation of arsanilic acid is as follows:

C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O[1]

The reaction proceeds through a classic electrophilic aromatic substitution mechanism, which involves the formation of a resonance-stabilized carbocation intermediate (sigma complex).

Caption: Mechanism of the Béchamp Reaction.

Experimental Protocols

The following detailed methodology for the synthesis of arsanilic acid is adapted from a well-established procedure published in Organic Syntheses. The protocol outlines the formation of the sodium salt in solution, from which the free acid can be precipitated.

1. Preparation of Aniline Arsenate:

-

In a 12-inch evaporating dish, place 1035 g of syrupy arsenic acid (80–85%).[3]

-

While stirring rapidly with a porcelain spatula, add 828 g (800 cc) of aniline in 100-cc portions.[3]

-

Break up the lumps of aniline arsenate that form during the addition.[3]

2. Arsonation Reaction:

-

Transfer the powdered aniline arsenate to a 3-liter round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a condenser arranged for downward distillation.[3]

-

Add an additional 800 cc of aniline to the flask.[3]

-

Heat the mixture in an oil bath at 155–160°C for 4.5 hours with continuous stirring.[3] During this time, about 200 cc of a distillate containing water and aniline will be collected.[3] The reaction mass will develop an intense violet color.[3]

3. Workup and Isolation of this compound Solution:

-

Pour the hot reaction mixture into 700 cc of water.[3]

-

Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a portion of this alkaline solution to wash the reaction flask, adding the washings to the main mixture.[3]

-

Add the remainder of the sodium hydroxide solution to the mixture. Agitate and cool the mixture.[3]

-

Two distinct layers will form: a lower, pink-colored alkaline aqueous layer containing this compound, and an upper, strongly colored aniline layer.[3]

-

While the aqueous layer is still warm to prevent crystallization of the this compound, carefully separate it from the aniline layer using a separatory funnel.[3]

-

Treat the aqueous solution with 15 g of decolorizing carbon and filter.[3]

At this stage, the filtered aqueous solution contains the target compound, this compound. For isolation, the solution can be concentrated to induce crystallization. Alternatively, the free arsanilic acid can be precipitated by careful acidification with hydrochloric acid.[3]

Caption: Experimental workflow for this compound synthesis.

Data Presentation

The quantitative parameters for the synthesis are summarized in the tables below.

Table 1: Reactant and Reagent Quantities

| Component | Quantity | Notes |

|---|---|---|

| Arsenic Acid (80-85%) | 1035 g | Syrupy, sp. gr. 2.00/20°[3] |

| Aniline (Initial) | 828 g (800 cc) | Used to form aniline arsenate[3] |

| Aniline (Solvent) | 800 cc | Added during the reaction step[3] |

| Sodium Hydroxide | 330 g | For workup and salt formation[3] |

| Water (for workup) | 700 cc + 1400 cc | Used to dissolve the mixture and NaOH[3] |

| Decolorizing Carbon | 15 g | For purification of the aqueous solution[3] |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Notes |

|---|---|---|

| Reaction Temperature | 155–160°C | Maintained in an oil bath[3] |

| Reaction Time | 4.5 hours | For the specified small-scale procedure[3] |

| Agitation | Mechanical Stirring | Continuous throughout heating[3] |

| Distillate Collected | ~200 cc | Mixture of water and aniline[3] |

| Yield (Large Scale) | 190–240 g | Recrystallized arsanilic acid from a 12-16 hour reaction[3] |

Side Reactions and Impurities

A significant challenge in the Béchamp synthesis of arsanilic acid is the concurrent oxidation of aniline by the hot, concentrated arsenic acid. This side reaction produces intensely colored purple dyes and tarry materials, which contaminate the product.[3] The formation of diarylarsonic acid has also been noted as a potential side reaction.[3] The extensive purification steps, including treatment with decolorizing carbon, are necessary to mitigate these impurities.

Caption: Desired reaction pathway versus side reactions.

Conclusion

The Béchamp reaction remains a fundamental method for the synthesis of arsanilic acid and its sodium salt. While the reaction is effective, it requires careful control of temperature and an extensive workup procedure to manage the significant side reaction involving the oxidation of aniline. The detailed protocol and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to perform this synthesis, providing a clear pathway from reactants to the final this compound solution.

References

A Comprehensive Technical Guide to the Physico-chemical Properties of Sodium Arsanilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium arsanilate, an organoarsenic compound, has a historical significance in medicinal chemistry and veterinary applications. A thorough understanding of its physico-chemical properties is fundamental for its formulation, stability, and safe handling. This technical guide provides an in-depth overview of the core physico-chemical characteristics of this compound, including its chemical identity, solubility, stability, and key acidic dissociation constants. Detailed experimental protocols for the determination of these properties are provided, alongside graphical representations of its synthesis and analytical workflows to support research and development activities.

Chemical Identity and Core Properties

This compound, also known as Atoxyl, is the sodium salt of arsanilic acid. It presents as a white to yellowish crystalline, odorless powder.[1][2] Historically, it was used as an antimicrobial and for treating trypanosomiasis, though its use has been largely discontinued in human medicine due to toxicity, including potential blindness.[3] It has also been utilized as a feed additive for promoting growth in poultry and pigs.[2]

Quantitative Physico-chemical Data

The fundamental physico-chemical properties of this compound and its parent compound, arsanilic acid, are summarized in the tables below for easy reference and comparison.

Table 1: Physico-chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | sodium;(4-aminophenyl)-hydroxyarsinate | |

| Synonyms | Atoxyl, Sodium aminarsonate, Soamin | [2] |

| CAS Number | 127-85-5 | [2] |

| Molecular Formula | C₆H₇AsNNaO₃ | [4] |

| Molecular Weight | 239.04 g/mol | [1] |

| Appearance | White to yellowish crystalline powder | [4] |

| Solubility | Soluble in water (1 part in 3)[4]. Slightly soluble in alcohol (1 part in 150)[4]. Practically insoluble in chloroform and ether[4]. | [4] |

| Melting Point | Data unavailable | |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong acids.[5] | [1][5] |

Table 2: Properties of Arsanilic Acid (Parent Compound)

| Property | Value | Source(s) |

| CAS Number | 98-50-0 | |

| Molecular Formula | C₆H₈AsNO₃ | |

| Molecular Weight | 217.05 g/mol | |

| Melting Point | ≥300 °C (decomposes) | [6] |

| pKa Values | pK₁: ~2, pK₂: 4.02, pK₃: 8.62 (at 25°C) | |

| Water Solubility | Sparingly soluble |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of active pharmaceutical ingredients (APIs). The following sections outline standard experimental protocols for determining key physico-chemical properties of this compound.

Synthesis of this compound from Arsanilic Acid

This compound is typically prepared by the neutralization of arsanilic acid.[2]

Objective: To synthesize this compound by reacting arsanilic acid with a sodium base.

Materials:

-

Arsanilic acid

-

Sodium carbonate solution

-

Deionized water

-

Crystallization dish

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Dissolve a calculated amount of arsanilic acid in a sodium carbonate solution.[2]

-

The mixture is typically warmed to ensure complete reaction and dissolution.

-

The resulting solution is filtered to remove any insoluble impurities.

-

The clear filtrate is then allowed to cool, promoting the crystallization of this compound.[2]

-

The crystals are collected by filtration, washed with a small amount of cold water, and dried.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized water (or other relevant buffer systems)

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Mechanical shaker or agitator

-

Centrifuge

-

Validated analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed in equilibrium with the solid phase.[8]

-

Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

After agitation, allow the suspension to settle.

-

Separate the solid and liquid phases, typically by centrifugation.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot as necessary and analyze the concentration of dissolved this compound using a validated analytical method.[9]

-

Perform the experiment in triplicate to ensure reproducibility.[9]

Spectrophotometric Determination of Concentration

Spectrophotometry can be used for the quantitative analysis of arsenic-containing compounds. This protocol is a general workflow.

Objective: To determine the concentration of this compound in a solution using UV-Vis spectrophotometry.

Materials:

-

This compound solution of unknown concentration

-

Standard solutions of this compound of known concentrations

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Appropriate solvent/buffer

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Measure the absorbance of the unknown this compound solution at the same λmax.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

-

Stability Testing Protocol

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors.[10][11]

Objective: To assess the stability of this compound under defined storage conditions.

Materials:

-

This compound samples

-

Appropriate container closure system that simulates the proposed packaging[11]

-

Controlled environment chambers (for temperature and humidity)

-

Validated stability-indicating analytical methods (e.g., HPLC to detect degradation products)

Procedure:

-

Place the this compound samples in the specified container closure systems.

-

Store the samples in controlled environment chambers under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[10][12]

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).[12]

-

Analyze the samples for relevant attributes such as appearance, purity (assay), degradation products, and moisture content using validated analytical methods.

-

A "significant change" for an API is defined as a failure to meet its specification.[10]

Logical Relationships

The chemical relationship between arsanilic acid and its sodium salt is fundamental to its properties.

Conclusion

The physico-chemical properties of this compound are critical for its handling, formulation, and assessment. This guide has provided a consolidated summary of its key characteristics, presented in a clear and accessible format. The detailed experimental protocols offer a foundation for researchers to conduct their own analyses, ensuring accuracy and reproducibility. The graphical workflows for synthesis and analysis further clarify these processes. While historically significant, the pronounced toxicity of this compound necessitates careful handling and a thorough understanding of its properties in any research or development context.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Review of analytical techniques for arsenic detection and determination in drinking water - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00218C [pubs.rsc.org]

- 4. This compound | 127-85-5 | Benchchem [benchchem.com]

- 5. 7784-46-5 CAS MSDS (Sodium m-arsenite) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. p-Arsanilic acid(98-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. fdaghana.gov.gh [fdaghana.gov.gh]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

Sodium Arsanilate's Antimicrobial Mechanism: A Technical Guide to its Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium arsanilate, an organoarsenic compound, has a history of use as an antimicrobial agent. Understanding its precise mechanism of action is crucial for leveraging its properties in drug development and for comprehending potential resistance mechanisms. This technical guide provides an in-depth exploration of the core mechanism by which this compound exerts its antibacterial effects, supported by available data, experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary antibacterial action of this compound stems from its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This mechanism is analogous to that of sulfonamide antibiotics. This compound's parent compound, p-arsanilic acid, is a structural analog of p-aminobenzoic acid (PABA), which is the natural substrate for DHPS.

DHPS plays a critical role in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids (DNA and RNA) and certain amino acids. By competitively binding to the active site of DHPS, p-arsanilic acid prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.

It is important to note that this pathway is an attractive target for antimicrobial agents because mammals do not synthesize their own folate and instead obtain it from their diet, making the pathway specific to microorganisms.

While the competitive inhibition of DHPS is considered the primary mechanism, it is plausible that, like other arsenicals, this compound may have secondary effects within the bacterial cell. These could include the disruption of ATP production through the inhibition of enzymes such as pyruvate dehydrogenase and the uncoupling of oxidative phosphorylation. However, the targeted inhibition of the folate pathway is the most well-supported mechanism of its specific antimicrobial activity.

Quantitative Data

| Compound | Bacterial Species | MIC (µg/mL) | Inhibition Constant (Ki) for DHPS | Reference |

| This compound | Escherichia coli | Data not available | Data not available | |

| This compound | Staphylococcus aureus | Data not available | Data not available | |

| This compound | Pseudomonas aeruginosa | Data not available | Data not available | |

| This compound | Salmonella typhimurium | Data not available | Data not available |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against a target bacterial species.

Materials:

-

This compound solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture of the test organism (e.g., E. coli, S. aureus)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of a stock solution of this compound to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. Growth is typically observed as turbidity or a pellet at the bottom of the well.

-

Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Inhibition

This protocol describes a coupled enzyme assay to measure the inhibition of DHPS by p-arsanilic acid.

Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is proportional to the DHPS activity.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme

-

p-aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

p-arsanilic acid (inhibitor)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

UV-Vis spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and DHPP.

-

For inhibitor studies, add varying concentrations of p-arsanilic acid to the reaction mixture. A control reaction without the inhibitor should also be prepared.

-

-

Enzyme Addition and Incubation:

-

Add the DHPS enzyme to the reaction mixture to initiate the reaction.

-

-

Kinetic Measurement:

-

Immediately place the cuvette or microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

To determine the inhibition constant (Ki) for competitive inhibition, the data can be analyzed using a Dixon plot (1/velocity vs. inhibitor concentration at different substrate concentrations) or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

-

Visualizations

Signaling Pathway: Folate Biosynthesis and Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by p-arsanilic acid in the bacterial folate biosynthesis pathway.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship: Competitive Inhibition

Caption: Logical relationship of competitive inhibition at the active site of DHPS.

A Technical Deep Dive into the Historical Use of Sodium Arsanilate in Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium arsanilate, historically known by its trade name Atoxyl, holds a pivotal place in the annals of medicine as one of the first synthetic chemotherapeutic agents. Its development in the early 20th century by Paul Ehrlich and his team marked a paradigm shift in the treatment of infectious diseases, laying the groundwork for the concept of the "magic bullet" – a compound selectively targeting pathogens with minimal harm to the host. This technical guide provides an in-depth exploration of the historical use of this compound, detailing its therapeutic applications, toxicity, and the experimental methodologies that defined its era.

Chemical and Physical Properties

This compound is an organoarsenic compound, the sodium salt of arsanilic acid. It is a white, odorless, crystalline powder soluble in water.

| Property | Value |

| Chemical Formula | C₆H₇AsNNaO₃ |

| Molar Mass | 239.04 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Historical Therapeutic Applications

This compound was primarily investigated and used for the treatment of protozoal infections, most notably trypanosomiasis (sleeping sickness) and syphilis.

Trypanosomiasis (Sleeping Sickness)

Early clinical investigations in the early 1900s explored the use of Atoxyl for African trypanosomiasis. While initial reports suggested some efficacy in clearing trypanosomes from the blood, the therapeutic window was narrow, and the curative effect was often temporary.

| Study/Report (Early 20th Century) | Dosage Regimen | Observed Efficacy | Reported Adverse Effects |

| Early Clinical Observations | Subcutaneous injections of 0.5 g | Temporary disappearance of trypanosomes from peripheral blood | High incidence of optic neuritis, leading to blindness |

Syphilis

The quest for a more effective and less toxic treatment for syphilis led Paul Ehrlich and his collaborator Sahachiro Hata to systematically modify the structure of this compound. This research culminated in the discovery of arsphenamine (Salvarsan or "606"), a related organoarsenical with superior efficacy against Treponema pallidum, the causative agent of syphilis. While this compound itself was not the primary treatment for syphilis, it was the crucial starting point for the development of the first effective anti-syphilitic drug.[1][2]

Toxicity and Decline in Use

The clinical application of this compound was severely limited by its significant toxicity, most notably its propensity to cause irreversible damage to the optic nerve, leading to blindness.[3] This severe side effect, coupled with its limited therapeutic efficacy, led to its eventual abandonment in human medicine in favor of safer and more effective alternatives that were subsequently developed from it. By 1932, it was reported that this compound had caused more than 80 cases of blindness and was no longer in use for treating syphilis and trypanosomiasis.[4]

| Adverse Effect | Incidence/Severity |

| Optic Atrophy | A significant and frequently reported complication, often leading to permanent blindness. |

| Other Neurological Effects | Peripheral neuritis |

| Gastrointestinal Disturbances | Nausea, vomiting, abdominal pain |

Experimental Protocols of the Ehrlich Laboratory

Paul Ehrlich's laboratory pioneered a systematic approach to drug discovery, which was revolutionary for its time. The evaluation of this compound and its derivatives involved a combination of in vitro and in vivo studies.

Synthesis of Derivatives

The core of Ehrlich's strategy was the chemical modification of a lead compound to improve its therapeutic index. Starting with the known structure of this compound, his team synthesized hundreds of new organoarsenical compounds by altering various functional groups on the molecule. This process was aimed at increasing the compound's affinity for the pathogen's receptors ("parasitotropic" properties) while decreasing its affinity for the host's tissues ("organotropic" properties).

In Vivo Animal Models

Ehrlich's team utilized animal models to test the efficacy and toxicity of the synthesized compounds.

-

Trypanosomiasis Model: Mice were infected with trypanosomes to screen for compounds with trypanocidal activity.[5] The primary endpoint was the clearance of parasites from the blood.

-

Syphilis Model: Rabbits were infected with Treponema pallidum, providing a model that more closely mimicked human syphilis.[5][6] The researchers would observe the resolution of syphilitic lesions as a measure of therapeutic efficacy.

The general workflow involved:

-

Infecting the animals with the respective pathogen.

-

Administering a single or multiple doses of the test compound, typically via subcutaneous or intravenous injection.

-

Monitoring the animals for signs of toxicity and therapeutic effect.

-

For trypanosomiasis, microscopic examination of blood smears was used to determine the presence or absence of parasites.

-

For syphilis, the healing of chancres and other lesions was visually assessed.

Signaling Pathways and Mechanisms of Action

The therapeutic and toxic effects of arsenicals like this compound are rooted in their interaction with cellular components.

Mechanism of Toxicity: Oxidative Stress

Arsenicals are known to induce significant oxidative stress within cells. This is a key mechanism contributing to their toxic effects. Trivalent arsenicals, the more toxic form, readily react with sulfhydryl groups on proteins, disrupting their function. This can lead to the generation of reactive oxygen species (ROS) through various mechanisms, including the mitochondrial electron transport chain and NADPH oxidase.[6][7][8] The resulting oxidative stress can damage cellular macromolecules, leading to apoptosis and cell death.

Experimental and Logical Workflows

Ehrlich's "Magic Bullet" Concept

Paul Ehrlich's search for a cure for syphilis was guided by his "magic bullet" theory. This concept proposed that it should be possible to synthesize a chemical that would selectively target and kill a pathogen without harming the host.

References

- 1. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 2. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]

- 3. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH TRYPARSAMIDE (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models of human African trypanosomiasis--very useful or too far removed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Organoarsenic Compounds in Veterinary Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoarsenic compounds, organic derivatives of arsenic, have a historical and ongoing role in veterinary medicine, primarily as antiparasitic agents and former feed additives for growth promotion in livestock. While their use has evolved due to safety and environmental concerns, certain compounds remain critical for treating specific veterinary diseases. This technical guide provides an in-depth overview of key organoarsenic compounds used in veterinary research, focusing on their applications, mechanisms of action, and associated experimental data.

Phenylarsonic Compounds in Livestock Production

Historically, phenylarsonic compounds such as roxarsone and nitarsone were widely used as feed additives in the poultry and swine industries. Their primary functions were to promote growth, improve feed efficiency, and control coccidiosis, a parasitic intestinal disease.[1][2] However, concerns over the potential for these organic arsenic compounds to convert to more toxic inorganic arsenic in animal tissues and the environment led to the voluntary withdrawal and eventual FDA ban of their use in animal feed in the United States.[2][3]

Roxarsone

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) was a common feed additive for poultry.[2] Studies have shown that its use resulted in detectable levels of arsenic in chicken meat.

Data Presentation: Pharmacokinetics of Roxarsone in Chickens

The following table summarizes the concentration of various arsenic species in the breast meat of chickens fed a diet containing roxarsone.

| Arsenic Species | Concentration in Roxarsone-Fed Chickens (µg/kg) | Concentration in Control Chickens (µg/kg) | Half-life of Elimination (days) |

| Roxarsone | 0.4 | Not specified | 0.4 - 1 |

| Arsenite (inorganic) | 3.1 | 0.41 | 0.4 - 1 |

| New Arsenic Metabolite | 0.8 | Not specified | 0.4 - 1 |

Data compiled from a study involving chickens fed a diet with roxarsone for a specified period, followed by a withdrawal period to measure elimination kinetics.

Experimental Protocol: Roxarsone Feeding Study in Chickens

-

Objective: To determine the levels of arsenic metabolites in chicken breast meat after administration of a roxarsone-containing diet.

-

Animals: 1,600 chickens were divided into two groups.

-

Experimental Group (n=800): Fed a diet supplemented with a standard dose of roxarsone for one month.

-

Control Group (n=800): Fed a diet without roxarsone for one month.

-

Withdrawal Period: All chickens were placed on a roxarsone-free diet for the final week of the study.

-

Sample Collection: Breast meat samples were collected at multiple time points throughout the study.

-

Analytical Method: Arsenic species concentrations were determined using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Nitarsone

Nitarsone (4-nitrophenylarsonic acid) was another organoarsenic compound used in poultry feed, primarily to prevent histomoniasis (blackhead disease).[4][5] Similar to roxarsone, its approval for use in animal feed was withdrawn by the FDA.[5]

Melarsomine Dihydrochloride: A Critical Adulticide for Canine Heartworm Disease

Melarsomine dihydrochloride is an organic arsenical compound that is currently the only FDA-approved drug for treating adult heartworm (Dirofilaria immitis) infection in dogs.[6] It is a critical therapeutic agent in veterinary medicine, and its use is guided by strict protocols established by organizations such as the American Heartworm Society (AHS).

Data Presentation: Efficacy of Melarsomine Dihydrochloride in Canine Heartworm Treatment

The following table summarizes the efficacy of different melarsomine treatment protocols in clearing adult heartworm infections in dogs.

| Treatment Protocol | Efficacy (Adult Worm Clearance) | Study Population |

| Two-Dose Protocol (2.5 mg/kg, 2 injections 24h apart) | ~90% | Experimentally infected dogs |

| Three-Dose Protocol (2.5 mg/kg, 1 injection, then 2 injections 1 month later, 24h apart) | >98% | Naturally and experimentally infected dogs |

| Moxidectin-Doxycycline (Non-arsenical alternative) | 93% negative at 9 months | Naturally infected dogs |

Data compiled from various clinical trials and retrospective studies.

Experimental Protocol: American Heartworm Society (AHS) Recommended Melarsomine Treatment

This protocol is a multi-stage approach designed to maximize efficacy and minimize complications.

-

Day 0 (Diagnosis):

-

Confirm heartworm infection via antigen and microfilaria tests.

-

Begin exercise restriction.

-

Administer a macrocyclic lactone heartworm preventive.

-

Start a 28-day course of doxycycline (10 mg/kg BID) to target Wolbachia, an endosymbiotic bacterium of heartworms.

-

-

Day 60:

-

Administer the first intramuscular injection of melarsomine dihydrochloride (2.5 mg/kg).

-

-

Day 90:

-

Administer the second intramuscular injection of melarsomine (2.5 mg/kg).

-

-

Day 91:

-

Administer the third intramuscular injection of melarsomine (2.5 mg/kg).

-

-

Post-Treatment:

-

Continue strict exercise restriction for 6-8 weeks after the final injection.

-

Follow up with antigen and microfilaria testing to confirm treatment success.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for trivalent organoarsenic compounds involves their interaction with sulfhydryl groups on proteins, particularly enzymes. This binding can disrupt critical metabolic pathways.

Inhibition of Sulfhydryl-Containing Enzymes

Trivalent arsenicals have a high affinity for vicinal sulfhydryl groups, such as those found in the lipoic acid cofactor of the pyruvate dehydrogenase complex. Inhibition of this enzyme complex disrupts cellular respiration and energy production.

Modulation of Cellular Signaling Pathways

Recent research has indicated that organoarsenic compounds can modulate various cellular signaling pathways, which may contribute to both their therapeutic and toxic effects.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Some organoarsenic compounds can activate this pathway by reacting with sulfhydryl groups on Keap1, a repressor of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the transcription of antioxidant genes.

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Arsenic compounds have been shown to activate this pathway, potentially by targeting sulfhydryl groups of upstream kinases like c-Src.[7]

Toxicology of Organoarsenic Compounds

The toxicity of arsenic compounds is highly dependent on their chemical form, with inorganic arsenicals generally being more toxic than organic forms.[8] However, the potential for biotransformation of organic arsenicals to inorganic forms is a key consideration in their safety assessment.

Data Presentation: Acute Toxicity of Arsenic Compounds

The following table provides available LD50 values for various arsenic compounds in different animal species.

| Compound | Species | Route of Administration | LD50 (mg/kg) |

| Sodium Arsenite (inorganic) | Most species | Oral | 1 - 25 |

| Roxarsone | Rat | Oral | 102 - 3,184 |

| Monomethylarsonic acid (MMA) | Rat | Oral | 102 - 3,184 |

| Dimethylarsinic acid (DMA) | Rat | Oral | 102 - 3,184 |

LD50 values for organoarsenic compounds can vary significantly based on the specific compound and the animal species.[9][10]

Analytical Methodologies

The accurate speciation of arsenic is crucial for both research and regulatory purposes, as the toxicity of arsenic is highly dependent on its chemical form.

Experimental Protocol: Arsenic Speciation Analysis using HPLC-ICP-MS

-

Objective: To separate and quantify different arsenic species in biological matrices.

-

Sample Preparation:

-

Homogenize the tissue sample.

-

Perform an extraction using a suitable solvent (e.g., methanol-water mixture or a dilute acid) to isolate the arsenic species. Microwave-assisted extraction can enhance efficiency.

-

Centrifuge the sample to separate the supernatant containing the arsenic species.

-

-

Chromatographic Separation:

-

Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., anion-exchange).

-

Use a mobile phase gradient (e.g., ammonium carbonate buffer) to separate the different arsenic species based on their retention times.

-

-

Detection and Quantification:

-

The eluent from the HPLC is introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

-

The ICP-MS atomizes and ionizes the arsenic atoms, and the mass spectrometer detects and quantifies the arsenic based on its mass-to-charge ratio.

-

External calibration with known standards for each arsenic species is used for quantification.

-

Conclusion

Organoarsenic compounds have played a significant role in veterinary medicine. While the use of some, like roxarsone and nitarsone, has been discontinued in many regions due to safety concerns, others, such as melarsomine, remain indispensable for treating life-threatening diseases like canine heartworm. A thorough understanding of their pharmacokinetics, mechanisms of action, and potential toxicities is essential for their responsible use and for the development of safer and more effective alternatives. Continued research into the intricate interactions of these compounds with biological systems will be crucial for advancing veterinary therapeutics.

References

- 1. fda.gov [fda.gov]

- 2. Roxarsone - Wikipedia [en.wikipedia.org]

- 3. fda.gov [fda.gov]

- 4. poultrydvm.com [poultrydvm.com]

- 5. Nitarsone - Wikipedia [en.wikipedia.org]

- 6. Melarsomine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Arsenical Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Toxicological Profile of Sodium Arsanilate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium arsanilate, an organic arsenic compound, has a history of use in veterinary medicine as an antimicrobial and growth promoter.[1] Despite its therapeutic applications, its inherent toxicity warrants a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicological properties of this compound, including its chemical characteristics, toxicokinetics, mechanisms of toxicity, and organ-specific effects. The information is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the assessment of arsenical compounds.

Chemical and Physical Properties

This compound is the sodium salt of arsanilic acid. It typically appears as a white crystalline, odorless powder and is soluble in water.[2]

| Property | Value |

| Chemical Formula | C₆H₇AsNNaO₃ |

| Molecular Weight | 239.04 g/mol |

| CAS Number | 127-85-5 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of this compound are crucial for understanding its systemic effects. While specific quantitative data for this compound are limited, the general behavior of organic arsenicals provides valuable insights.

Absorption: this compound can be absorbed through the gastrointestinal tract following ingestion and to some extent through the skin upon dermal contact.[1]

Distribution: Following absorption, arsenic is distributed to various tissues. Studies on other arsenic compounds have shown accumulation in the liver, kidneys, and lungs.[3]

Metabolism: Unlike inorganic arsenic, which undergoes extensive methylation in the body, arsanilic acid and its sodium salt are reportedly not converted to inorganic arsenic in the body.[4] Studies in rats and guinea pigs have shown that parenterally administered sodium p-arsanilate is excreted largely unchanged in the urine.

Excretion: The primary route of excretion for absorbed this compound is via the kidneys into the urine.

Acute and Chronic Toxicity

This compound exhibits significant acute toxicity and is associated with a range of chronic health effects.

Quantitative Toxicity Data

The following tables summarize available quantitative data on the toxicity of this compound and related arsenic compounds.

Table 1: Acute Toxicity of this compound (LD₅₀)

| Species | Route of Administration | LD₅₀ Value | Reference |

| Rat | Subcutaneous | 75 mg/kg | [5] |

| Mouse | Subcutaneous | 400 mg/kg |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Inorganic Arsenic (as a reference)

| Species | Duration | Endpoint | NOAEL (mg As/kg/day) | LOAEL (mg As/kg/day) | Reference |

| Human | Chronic | Dermal Lesions | 0.0004 | 0.022 | [6] |

| Human | Chronic | Dermal Effects | 0.003 | - | [6] |

| Human | Chronic | Pigmentation/Hyperkeratosis | 0.009 | 0.006 | [6] |

| Rat | Developmental | Fetal development | 3 mg/kg bw/day | - | [7] |

Mechanisms of Toxicity

The toxic effects of this compound are mediated through several molecular mechanisms, primarily involving the induction of oxidative stress, disruption of cellular signaling pathways leading to apoptosis, and alterations in cell cycle progression.

Oxidative Stress

This compound has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This is a common mechanism for many arsenicals. Oxidative stress can damage cellular components such as DNA, proteins, and lipids, contributing to cytotoxicity and genotoxicity.

Apoptosis

This compound can induce apoptosis (programmed cell death) in various cell types. This process is often initiated by cellular stress and involves the activation of specific signaling pathways.

Several key signaling pathways are implicated in this compound-induced apoptosis:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can activate MAPK pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. Activation of these kinases can lead to the phosphorylation of downstream targets that regulate apoptosis.

-

Akt/mTOR Pathway: The Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. Inhibition of this pathway by this compound can promote apoptosis.

Caption: this compound Induced Apoptosis Pathways.

Cell Cycle Disruption

This compound can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at various checkpoints. This disruption can prevent cell proliferation and may also trigger apoptosis.

Organ-Specific Toxicity

This compound can induce toxicity in various organ systems.

Neurotoxicity

Exposure to this compound has been associated with neurotoxic effects. Studies in rats have shown that it can induce behavioral changes, including alterations in locomotor activity and learning deficits.[8] These effects may be linked to changes in the levels of neurotransmitters in the brain.

Hepatotoxicity (Liver Toxicity)

The liver is a primary target for arsenic toxicity. Histopathological studies in fish exposed to sodium arsenite have revealed liver damage, including necrosis, inflammation, and disruption of the normal liver architecture.[9][10]

Nephrotoxicity (Kidney Toxicity)

The kidneys are also susceptible to damage from arsenic compounds. Histopathological examinations in fish and rats have shown that sodium arsenite can cause kidney damage, including tubular necrosis, inflammation, and altered glomerular structure.[9][11]

Reproductive and Developmental Toxicity

Genotoxicity and Carcinogenicity

Genotoxicity

This compound is considered to be genotoxic. It can induce DNA damage, which can be assessed using assays such as the Comet assay and the micronucleus test. The genotoxic effects are often mediated by the induction of oxidative stress.

Carcinogenicity

While this compound itself is not classified as a human carcinogen, inorganic arsenic is a well-established human carcinogen (IARC Group 1). The potential for organic arsenicals to contribute to carcinogenic risk is an area of ongoing research.

Experimental Protocols

The following sections outline the general principles of key toxicological studies based on OECD guidelines, which can be adapted for the evaluation of this compound.

Acute Oral Toxicity (OECD 420, 423, 425)

-

Principle: To determine the short-term toxicity of a substance after a single oral dose.

-

Methodology: The test substance is administered by gavage to fasted animals (usually rats). Different guidelines propose different dosing strategies (Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) to minimize animal use while obtaining sufficient information for classification.[7][9][14]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.[4]

-

Endpoint: LD₅₀ (median lethal dose) or classification into a toxicity category.

Caption: Workflow for an Acute Oral Toxicity Study.

Subchronic Oral Toxicity (OECD 408)

-

Principle: To assess the adverse effects of a substance after repeated oral administration for a 90-day period.[15][16]

-

Methodology: The test substance is administered daily to groups of rodents (usually rats) at three or more dose levels, plus a control group. Administration is typically via gavage or in the diet/drinking water.[17][18]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at specified intervals. A comprehensive gross necropsy and histopathology of major organs are conducted at the end of the study.[15]

-

Endpoints: Identification of target organs, characterization of dose-response relationships, and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity (OECD 451)

-

Principle: To assess the carcinogenic potential of a substance after long-term exposure.

-

Methodology: The test substance is administered daily to groups of rodents for a major portion of their lifespan (e.g., 18-24 months). At least three dose levels and a control group are used.[19][20]

-

Observations: Similar to chronic toxicity studies, with a focus on the detection of tumors. Detailed histopathological examination of all organs is critical.[16]

-

Endpoint: Incidence and type of tumors.

Genotoxicity: In Vitro and In Vivo Assays

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects chromosome damage or aneuploidy in cultured mammalian cells.[21]

-

In Vivo Mammalian Alkaline Comet Assay (OECD 489): Measures DNA strand breaks in cells from various tissues of animals exposed to the test substance.[13]

Caption: Common Genotoxicity Testing Assays.

Reproductive and Developmental Toxicity (OECD 421, 414)

-

Reproduction/Developmental Toxicity Screening Test (OECD 421): Provides initial information on potential effects on male and female reproductive performance and on the development of the offspring.[22][23]

-

Prenatal Developmental Toxicity Study (OECD 414): Evaluates the effects of the test substance on the pregnant female and the developing embryo and fetus.[24]

Conclusion

This compound is a toxic compound with the potential to cause a range of adverse health effects. Its toxicity is mediated through multiple mechanisms, including the induction of oxidative stress and apoptosis, and the disruption of the cell cycle. The liver, kidneys, nervous system, and reproductive system are potential target organs for this compound toxicity. A thorough understanding of its toxicological profile, as outlined in this guide, is essential for the risk assessment and safe handling of this and other related arsenical compounds. Further research is needed to establish more comprehensive quantitative toxicity data and to fully elucidate the specific molecular pathways involved in its toxicity.

References

- 1. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Behavioral toxicology and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 5. RTECS NUMBER-CF9625000-Chemical Toxicity Database [drugfuture.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. The effects of sodium arsenite exposure on behavioral parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bbrc.in [bbrc.in]

- 10. ijsrdms.com [ijsrdms.com]

- 11. researchgate.net [researchgate.net]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. Prepubertal exposure to low doses of sodium arsenite impairs spermatogenesis and epididymal histophysiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 17. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 18. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 19. oecd.org [oecd.org]

- 20. researchgate.net [researchgate.net]

- 21. Neurobehavioral and neurochemical effects of perinatal arsenite exposure in Sprague-Dawley rats [ouci.dntb.gov.ua]

- 22. Effects of developmental exposure to arsenic species on behavioral stress responses in larval zebrafish and implications for stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rivm.nl [rivm.nl]

- 24. researchgate.net [researchgate.net]

Sodium arsanilate CAS number and chemical structure

This technical guide provides a comprehensive overview of sodium arsanilate, including its chemical identity, physicochemical properties, historical synthesis, and toxicological mechanisms. The information is intended for researchers, scientists, and professionals in drug development and chemical safety.

Chemical Identity and Structure

This compound, historically known by the trade name Atoxyl, is an organoarsenic compound.[1][2][3] It was one of the first organoarsenicals to be used in medicine but was ultimately found to be too toxic for human use.[2][3]

-

Synonyms: (4-Aminophenyl)arsonic acid sodium salt, Arsamin, Atoxyl, Sodium aminarsonate, Sodium p-aminobenzenearsonate, Sodium p-aminophenylarsonate.[1][4][6][7]

The chemical structure of this compound is provided below, represented by its SMILES notation: C1=CC(=CC=C1N)--INVALID-LINK--(O)[O-].[Na+].[1][2][5]

Physicochemical and Toxicological Data

The key quantitative properties of this compound are summarized in the table below. The compound appears as a white, odorless, crystalline powder.[1][5]

| Property | Value | Reference(s) |

| Molecular Weight | 239.04 g/mol | [5][7] |

| Solubility | Soluble in 3 parts water; 150 parts alcohol. Practically insoluble in chloroform and ether. | [5] |

| LD₅₀ (Mouse, i.v.) | 335 mg/kg | [2] |

| LD₅₀ (Rat, i.v.) | 335 mg/kg | [2] |

| LD₅₀ (Rat, s.c.) | 75 mg/kg | [2] |

Experimental Protocols

Due to its toxicity, the use of this compound is now largely historical or limited to specific veterinary or laboratory applications.[3] The most well-documented experimental protocol is its synthesis, which is derived from the Béchamp reaction for its parent compound, arsanilic acid.

Protocol: Synthesis of this compound via Arsanilic Acid (Béchamp Reaction)

This protocol describes the synthesis of arsanilic acid, which is then converted to its sodium salt.[3][8]

-

Reaction Setup: Aniline and arsenic acid are heated together. This process facilitates an electrophilic aromatic substitution.[3]

-

Reaction Mixture Processing: The resulting mixture is poured into water. A solution of sodium hydroxide is added to the mixture, which results in the formation of two distinct layers: a lower aqueous alkaline layer and an upper aniline layer.[8]

-

Isolation of Arsanilic Acid: The layers are separated. To obtain free arsanilic acid, the aqueous alkaline solution is carefully acidified with concentrated hydrochloric acid until a specific pH is reached (indicated by a color change from purple to faint yellow using bromophenol blue indicator).[8]

-

Crystallization: The solution is allowed to stand, often overnight, to allow for the complete precipitation of arsanilic acid crystals. The crystals are then filtered.[8]

-

Conversion to this compound: To obtain the sodium salt, the purified arsanilic acid is dissolved in an aqueous solution containing an equimolar amount of sodium hydroxide. The resulting solution can then be evaporated to yield solid this compound. (This step is a standard acid-base neutralization).

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of arsanilic acid, the precursor to this compound, based on the Béchamp reaction.

Caption: Logical workflow for the synthesis of arsanilic acid.

Proposed Mechanism of Toxicity

The toxicity of organoarsenicals like this compound is complex. The diagram below outlines a simplified proposed pathway for arsenic-induced cellular damage. Arsenicals can induce oxidative stress and interfere with critical cellular processes, potentially leading to carcinogenicity.[1]

Caption: High-level overview of arsenical-induced cellular toxicity.

References

- 1. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arsanilate de sodium — Wikipédia [fr.wikipedia.org]

- 3. Arsanilic acid - Wikipedia [en.wikipedia.org]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | 127-85-5 | Benchchem [benchchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Arsanilic Acid Sodium Salt: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of arsanilic acid sodium salt, a compound of interest for researchers, scientists, and drug development professionals. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.

Core Physicochemical Properties

Arsanilic acid sodium salt, an organoarsenic compound, presents as a white or creamy-white granular powder. It is odorless and has been historically used in veterinary medicine.[1] The sodium salt is generally more soluble in aqueous solutions than its parent compound, arsanilic acid.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The available data on the solubility of arsanilic acid sodium salt is summarized below. It is important to note that comprehensive temperature-dependent solubility data for the sodium salt is limited in publicly available literature.

| Solvent | Form | Temperature (°C) | Solubility |

| Water | Tetrahydrate | Room Temperature | ~167 g/L (1 part in 6 parts water)[2] |

| Water | Anhydrous | 21.5 | < 1 g/L[2] |

| Alcohol | Tetrahydrate | Room Temperature | ~10 g/L (1 part in 100 parts alcohol)[2] |

| Alcohol | Anhydrous | Not Specified | Slightly Soluble |

| Chloroform | Anhydrous | Not Specified | Practically Insoluble[2] |

| Ether | Anhydrous | Not Specified | Practically Insoluble[2] |

| Acetone | Not Specified | Not Specified | No data available |

Note: "Room Temperature" is not explicitly defined in the source literature but is assumed to be approximately 20-25°C. The solubility of arsanilic acid (the parent compound) is described as slightly soluble in cold water and soluble in hot water, suggesting a positive temperature coefficient for solubility.

Stability Characteristics

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Key stability aspects for arsanilic acid sodium salt are outlined below.

| Stability Parameter | Condition | Observation |

| Thermal Stability | Heating | Decomposes upon heating, emitting very toxic fumes of arsenic and nitrogen oxides.[2][3] A specific decomposition temperature for the sodium salt is not readily available. The parent compound, arsanilic acid, has a melting point of 232 °C, at which it also decomposes. |

| pH Stability | Aqueous Solution | The photolysis of the parent compound, arsanilic acid, is strongly affected by solution pH.[4] Specific pH-dependent stability data for the sodium salt in solution over time is not extensively documented in the available literature. |

| Photostability | UV Irradiation | Photodegradation of arsanilic acid is influenced by pH and the presence of dissolved oxygen.[4] The degradation can lead to the formation of inorganic arsenic species, including arsenite and arsenate, as well as other by-products such as aniline.[4][5] |

Experimental Protocols

Standardized methods are essential for obtaining reliable and reproducible solubility and stability data. The following sections detail widely accepted protocols applicable to the study of arsanilic acid sodium salt.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[3][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of arsanilic acid sodium salt to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel (e.g., glass vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or stirrer. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant. This can be determined by sampling the supernatant at different time points until consecutive measurements are consistent.

-

Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation or filtration through a suitable membrane filter that does not adsorb the solute.

-

Analysis: Accurately dilute the clear supernatant and determine the concentration of arsanilic acid sodium salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported as the concentration of the dissolved substance in the saturated solution at the specified temperature.

Assessment of Chemical Stability (HPLC-Based Method)

Stability-indicating HPLC methods are crucial for quantifying the decrease in the concentration of the active substance and detecting the formation of degradation products over time.

Principle: The compound is subjected to various stress conditions (e.g., heat, humidity, light, different pH values). Samples are withdrawn at specified time intervals and analyzed by a validated HPLC method to determine the concentration of the parent compound and any degradation products.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of arsanilic acid sodium salt of known concentration in appropriate solvents or buffers.

-

Stress Conditions:

-

Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C) and in a solid state in temperature-controlled ovens.

-

pH Stability: Adjust the pH of the solutions using appropriate buffers (e.g., pH 2, 7, 9) and store at a defined temperature.

-

Photostability: Expose solutions and solid samples to a controlled light source (e.g., xenon lamp or a combination of fluorescent and UV lamps) as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sampling: Withdraw aliquots of the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation studies; longer intervals for long-term stability).

-

HPLC Analysis:

-

Chromatographic System: Utilize an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector.

-

Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), optimized to achieve good separation between the parent peak and any degradation products.

-

Detection: Monitor the elution profile at a wavelength where arsanilic acid sodium salt exhibits significant absorbance.

-

-

Data Analysis: Quantify the amount of remaining arsanilic acid sodium salt and any formed degradation products by comparing their peak areas to those of a standard of known concentration.

Mechanism of Action and Cellular Pathways

Understanding the mechanism of action is fundamental for drug development and safety assessment. Studies on arsanilic acid have shed light on its cellular effects.

Arsanilic acid has been shown to induce apoptosis (programmed cell death) and oxidative stress in rat kidney epithelial cells.[2][7][8] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.

Signaling Pathway:

-

Cellular Uptake: Arsanilic acid enters the cell. The exact mechanism of cellular uptake for arsanilic acid is not fully elucidated but may involve transporters for similar molecules.

-

Induction of Oxidative Stress: Inside the cell, arsanilic acid leads to an increase in reactive oxygen species (ROS).

-

Mitochondrial Disruption: The elevated ROS levels cause a loss of the mitochondrial transmembrane potential.

-

Caspase Activation: This mitochondrial dysfunction triggers the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase.

-

Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of arsanilic acid sodium salt. While some data is available, further research is needed to establish a comprehensive profile, particularly concerning its temperature-dependent solubility in various solvents and its stability under different pH conditions. The provided experimental protocols offer a solid foundation for researchers to conduct these necessary investigations. The elucidated mechanism of action highlights the pro-apoptotic and oxidative stress-inducing properties of arsanilic acid, which are critical considerations in any drug development program.

References

- 1. Sodium arsanilate | 127-85-5 | Benchchem [benchchem.com]

- 2. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kinetics, intermediates and acute toxicity of arsanilic acid photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalssystem.com [journalssystem.com]

- 6. Pathways of arsenic uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Biological Role of the Arsanilate Group: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arsanilate group, a derivative of arsenic acid containing an aniline moiety, has a multifaceted and complex history in biological applications. From its early use in the development of the first antimicrobial chemotherapies to its widespread application as a feed additive in animal husbandry, the arsanilate group has been both a valuable tool and a subject of environmental and health concerns. This technical guide provides an in-depth exploration of the core biological roles of the arsanilate group, detailing its mechanisms of action, toxicological profile, and its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Historical Context and Applications

The biological significance of the arsanilate group is rooted in the broader history of arsenicals in medicine. Atoxyl, a sodium salt of arsanilic acid, was pivotal in Paul Ehrlich's pioneering work that led to the development of Salvarsan, the first effective treatment for syphilis. This marked the dawn of modern chemotherapy.

In the mid-20th century, arsanilic acid and its derivatives, such as roxarsone, were widely adopted in the poultry and swine industries as feed additives.[1] Their primary functions were to promote growth, improve feed efficiency, and prevent coccidiosis, a parasitic disease of the intestinal tract.[1][2] However, due to concerns about the potential for organic arsenic to convert to more toxic inorganic forms in the environment and in animal tissues, the use of arsenical feed additives has been largely phased out in many countries.[3]

Quantitative Toxicological and Efficacy Data

The biological effects of the arsanilate group are dose-dependent, with a spectrum ranging from growth promotion to toxicity. The following tables summarize key quantitative data related to the toxicity and efficacy of arsanilic acid.

| Table 1: Acute Toxicity of Arsanilic Acid | |

| Test Organism | LD50 (Oral) |

| Rat | >1000 mg/kg[4][5] |

| Mouse | 20 g/kg (for Sodium N-glycolylarsanilate)[6] |

| Table 2: Efficacy of Phenylarsonic Acids as Growth Promoters in Poultry | |

| Compound | Effect on Performance |

| Roxarsone | Improved weight gains in coccidiosis-exposed birds compared to the base ration.[1] |

| Roxarsone | Overall feed conversion was superior to birds given only salinomycin + BMD.[1] |

| Arsanilic Acid & 3-nitro-4-hydroxyphenylarsonic acid | Increased weight gain and improved feed efficiency in growing pigs.[7][8] |

| Table 3: Inhibition of Pyruvate Dehydrogenase (PDH) by Arsenicals | |

| Compound | IC50 |

| Arsenic Trioxide (in purified enzyme) | 182 µM[9] |

| Arsenic Trioxide (in HL60 cells) | 2 µM[9] |

| Phenylarsine Oxide (in HL60 cells) | 1.9 µM[9] |

Mechanism of Action

The biological activity of the arsanilate group is intrinsically linked to the chemistry of arsenic. Trivalent arsenicals, the more toxic form, exhibit a high affinity for sulfhydryl groups in proteins.[10] This interaction can lead to the inhibition of critical enzymes and disruption of cellular processes. While arsanilic acid is a pentavalent arsenical, it can be metabolized in vivo to trivalent forms, which are believed to be responsible for many of its biological effects.

Enzyme Inhibition

A primary mechanism of arsenic toxicity is the inhibition of enzymes containing vicinal sulfhydryl groups. The pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration, is a key target.[11][12] Trivalent arsenicals can bind to the dihydrolipoamide cofactor of the E2 component of the PDH complex, leading to its inactivation and a subsequent disruption of the Krebs cycle and cellular energy production.[11][12]

Interference with Signal Transduction Pathways

Arsenicals, including metabolites of arsanilic acid, are known to modulate various intracellular signaling pathways, often leading to the induction of apoptosis (programmed cell death). The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, are central to the cellular response to stress and are significantly affected by arsenic exposure.

-

JNK and p38 Activation: Arsenite has been shown to potently activate the JNK/SAPK and p38 MAPK pathways.[13][14] Activation of these stress-activated pathways is often associated with pro-apoptotic signaling.

-

ERK Activation: The effect on the ERK pathway is more moderate and appears to be Ras-dependent.[13]

-

Apoptosis Induction: The activation of the JNK and p38 pathways by arsenicals can trigger a cascade of events leading to apoptosis. This includes the activation of caspases, a family of proteases that execute the apoptotic program.[15][16] Studies have shown that arsanilic acid can induce apoptosis in rat kidney epithelial cells through the activation of caspase-9 and -3.[15]

Interaction with Transcription Factors

The arsanilate group and its metabolites can also influence gene expression by interacting with transcription factors.

-

Glucocorticoid Receptor: Arsenite has been demonstrated to alter the function of the glucocorticoid receptor (GR), a nuclear receptor that regulates a wide range of physiological processes.[17] Arsenite can inhibit GR-mediated gene activation without affecting its nuclear translocation.[18][17] This interaction appears to involve the vicinal dithiols within the receptor.[19]

-

Other Transcription Factors: Arsenic exposure can also induce the DNA binding activity of other transcription factors, such as AP-1 and NF-κB, which are involved in cellular responses to stress, inflammation, and proliferation.[20] In plants, the MYB40 transcription factor has been identified as a central regulator in arsenic resistance.[21]

Experimental Protocols

Determination of Arsanilic Acid in Animal Feed by HPLC

This method allows for the quantification of arsanilic acid in various types of animal feed.

1. Sample Preparation and Extraction:

- Grind the feed sample to a fine powder.

- For complete feeds and concentrates, weigh a representative sample and extract with 25 mmol/L sodium hydroxide in a water bath at 50°C.

- For vitamin-mineral premixes, extraction can be performed at ambient temperature.

2. HPLC Analysis:

- Column: Anion exchange column.

- Mobile Phase: 40 mmol/L sodium dihydrogen phosphate-methanol (960 + 40, v/v).

- Detection: UV at 244 nm.

- Run Time: Approximately 12 minutes.

3. Quantification:

- Prepare a standard curve using known concentrations of arsanilic acid.

- Quantify the arsanilic acid in the sample by comparing its peak area to the standard curve.

Analysis of Arsenic Species in Biological Tissues by HPLC-ICP-MS

This protocol is for the sensitive and specific determination of various arsenic species, including arsanilic acid metabolites, in biological tissues.

1. Sample Preparation:

- For Serum: Precipitate proteins by adding trichloroacetic acid, followed by acetonitrile and deionized water. Vortex and centrifuge the mixture. The clear supernatant is used for analysis.[22]

- For Urine: Dilute the urine sample tenfold with a mixture of deionized water and methanol (9/1, v/v).[22]

2. HPLC Separation:

- Column: A suitable anion-exchange column (e.g., Hamilton PRP-X100).[23]

- Mobile Phase: A gradient of ammonium carbonate or a buffered phosphate solution is typically used to separate the different arsenic species.[22][23]

3. ICP-MS Detection:

- The eluent from the HPLC is introduced into the inductively coupled plasma mass spectrometer (ICP-MS).

- The ICP-MS is tuned for the detection of arsenic (m/z 75).

4. Quantification:

- Quantification is achieved by external calibration using standards of the individual arsenic species.

Immunoassay for Arsanilic Acid

Immunoassays provide a rapid and sensitive method for the detection of arsanilic acid. The general principle involves the use of antibodies specific to arsanilic acid.

1. Hapten-Protein Conjugate Preparation:

- Arsanilic acid (a hapten) is conjugated to a carrier protein (e.g., bovine serum albumin) to make it immunogenic.

2. Antibody Production:

- The conjugate is used to immunize animals (e.g., mice or rabbits) to produce polyclonal or monoclonal antibodies against arsanilic acid.

3. Assay Development (e.g., ELISA):

- Coating: A microtiter plate is coated with either the arsanilic acid-protein conjugate or an anti-arsanilic acid antibody.